imidazo[1,2-a]pyrimidine-3-sulfonamide
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Overview
Description
Imidazo[1,2-a]pyrimidine-3-sulfonamide is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyrimidine-3-sulfonamide can be synthesized through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization and sulfonamide formation. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot, multicomponent protocol to streamline the synthesis and improve yield. This method can include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the sulfonamide group.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with different nitrogen positioning.
Triazole analogues: Contain a five-membered ring with three nitrogen atoms, offering different chemical properties.
Uniqueness
Imidazo[1,2-a]pyrimidine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. This functional group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
CAS No. |
2703774-57-4 |
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Molecular Formula |
C6H6N4O2S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H,(H2,7,11,12) |
InChI Key |
JUASJCDLAGUPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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